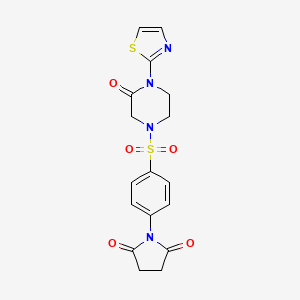

![molecular formula C15H22N2O2 B2427649 苄基[(顺-4-氨基环己基)甲基]氨基甲酸酯 CAS No. 509142-55-6](/img/structure/B2427649.png)

苄基[(顺-4-氨基环己基)甲基]氨基甲酸酯

描述

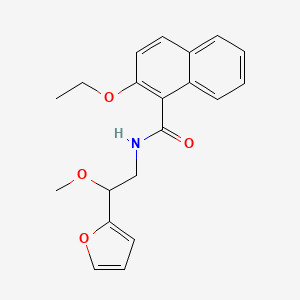

Benzyl [(cis-4-aminocyclohexyl)methyl]carbamate is a chemical compound with the CAS Number: 149423-70-1 . It has a molecular weight of 248.32 . The compound is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C . It is usually in the form of a sticky oil to semi-solid .

Synthesis Analysis

The synthesis of carbamates like Benzyl [(cis-4-aminocyclohexyl)methyl]carbamate can be achieved through a three-component coupling of amines, carbon dioxide, and halides . This method offers mild reaction conditions and short reaction times, and avoids N-alkylation of the amine and overalkylation of the carbamate .Molecular Structure Analysis

The InChI code for Benzyl [(cis-4-aminocyclohexyl)methyl]carbamate is1S/C14H20N2O2/c15-12-6-8-13 (9-7-12)16-14 (17)18-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10,15H2, (H,16,17)/t12-,13+ . This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis

Benzyl [(cis-4-aminocyclohexyl)methyl]carbamate has a molecular weight of 248.32 . It is typically in the form of a sticky oil to semi-solid . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .科学研究应用

1. 有机化学中的合成与应用

苄基[(顺-4-氨基环己基)甲基]氨基甲酸酯及相关化合物在有机化学领域得到了广泛研究,特别是在合成各种生物学和合成重要化合物方面。例如,Mangelinckx等人(2010年)展示了6-官能化的4-芳基-1,3-噁唑烷-2-酮的对映选择性合成,这些化合物可以进一步发展为6-芳基哌啶-2,4-二酮和3-芳基-1,3-氨基醇,突出了该化合物在创建复杂有机结构中的实用性 (Mangelinckx et al., 2010)。同样,Bernáth等人(1985年)探讨了部分饱和苄基苯并噁唑啉的制备和构象研究,进一步说明了该化合物在合成化学中的重要性 (Bernáth等人,1985年)。

2. 可持续化学的进展

在可持续化学领域,Lanzillotto等人(2015年)利用机械化学方法合成了氨基甲酸酯,为化学合成提供了一种环保的替代方案。这项研究强调了苄基[(顺-4-氨基环己基)甲基]氨基甲酸酯衍生物在促进更环保化学过程中的作用 (Lanzillotto等人,2015年)。

3. 药物设计和药用应用

尽管不包括具体的药物用途和剂量,但值得注意的是,苄基[(顺-4-氨基环己基)甲基]氨基甲酸酯衍生物已在药物设计的背景下进行了研究。McAuliffe等人(1997年)描述了相关化合物转化为环状氨基甲酸酯,这些化合物可以是类似β-阿卡波糖的药物合成的前体 (McAuliffe et al., 1997)。

4. 新化学反应的探索

Harris等人(2013年)的研究突出了苄基氨基甲酸酯与芳基硼酸酯的立体特异性偶联反应,这是有机合成领域中至关重要的反应。这项研究展示了苄基[(顺-4-氨基环己基)甲基]氨基甲酸酯衍生物如何应用于开发新的化学反应 (Harris et al., 2013)。

安全和危害

The compound is associated with several hazard statements: H302, H315, H319, H335 . These correspond to potential hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

属性

IUPAC Name |

benzyl N-[(4-aminocyclohexyl)methyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c16-14-8-6-12(7-9-14)10-17-15(18)19-11-13-4-2-1-3-5-13/h1-5,12,14H,6-11,16H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVXLQFDZXGYVIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CNC(=O)OCC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aS,6bR,10S,12aR,14bS)-10-[(2S,3R,4S,5R)-3-[(2S,3R,4R,5S,6S)-4-[(2S,3R,4S,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B2427567.png)

![4-bromo-N'-{[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}benzenesulfonohydrazide](/img/structure/B2427571.png)

![1-[[7-[(2-Fluorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]methyl]piperidine-4-carboxamide](/img/structure/B2427572.png)

![8-[(3,4-dichlorophenyl)methylsulfanyl]-1,3-dimethyl-7H-purine-2,6-dione](/img/structure/B2427574.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)pyridine-3-sulfonamide](/img/structure/B2427578.png)

![Ethyl 7-methyl-4-oxo-2-(propylthio)-5-(2-thienyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2427586.png)

![N-(4-ethoxyphenyl)-2-[5-(4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2427587.png)

![[(4S,8Ar)-4-methyl-1,3,6,7,8,8a-hexahydropyrrolo[2,1-c][1,4]oxazin-4-yl]methanamine](/img/structure/B2427588.png)